An In-depth Technical Guide to the Structure and Applications of N3-D-Dab(Boc)-OH
An In-depth Technical Guide to the Structure and Applications of N3-D-Dab(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N3-D-Dab(Boc)-OH, a key building block in modern chemical biology and drug development. The document details its chemical structure, physicochemical properties, and its significant applications in bioconjugation and peptide synthesis. Detailed, adaptable experimental protocols for its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and solid-phase peptide synthesis (SPPS) are provided. This guide serves as a critical resource for researchers leveraging bioorthogonal chemistry for the development of novel therapeutics and diagnostics.
Introduction
N3-D-Dab(Boc)-OH, chemically known as (R)-2-azido-4-((tert-butoxycarbonyl)amino)butanoic acid, is a non-canonical amino acid that has garnered significant attention in the fields of medicinal chemistry and peptide science. Its unique trifunctional structure, featuring a carboxylic acid, an azide moiety, and a Boc-protected amine, makes it a versatile tool for the construction of complex biomolecules. The azide group serves as a bioorthogonal handle, allowing for highly specific covalent modification through "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The Boc protecting group on the side-chain amine enables its selective deprotection and further functionalization, while the carboxylic acid and the alpha-amine (bearing the azide) allow for its incorporation into peptide backbones. This combination of features makes N3-D-Dab(Boc)-OH an invaluable reagent for applications ranging from peptide-drug conjugation and the synthesis of constrained peptides to the development of novel imaging agents and biomaterials.[1]
Chemical Structure and Properties
The chemical structure of N3-D-Dab(Boc)-OH is characterized by a butanoic acid backbone with an azide group at the alpha-position and a Boc-protected amino group at the gamma-position. The stereochemistry at the alpha-carbon is 'D', which can be of particular interest in the design of peptides with enhanced stability against enzymatic degradation.
Chemical Structure Diagram
Caption: 2D structure of N3-D-Dab(Boc)-OH.
Physicochemical Properties
A summary of the key physicochemical properties of N3-D-Dab(Boc)-OH is presented in the table below. This data is essential for planning synthetic procedures, purification, and for the characterization of resulting products.
| Property | Value | Reference(s) |
| Full Chemical Name | (R)-2-azido-4-((tert-butoxycarbonyl)amino)butanoic acid | [1] |
| Synonyms | N3-D-Dab(Boc)-OH, Azido-D-Dab(Boc)-OH | [1] |
| CAS Number | 1922891-74-4 | [1] |
| Molecular Formula | C₉H₁₆N₄O₄ | [1] |
| Molecular Weight | 244.25 g/mol | |
| Appearance | White crystalline powder | |
| Melting Point | 95 - 97 °C | |
| Optical Rotation | [α]²⁰/D = -90 ± 1 ° (c=1 in DMF) | |
| Purity | ≥99% (HPLC, TLC) | |
| Storage Conditions | Store at 0 - 8 °C |
Experimental Protocols
Proposed Synthesis of N3-D-Dab(Boc)-OH
A potential synthetic route to N3-D-Dab(Boc)-OH can be envisioned starting from a commercially available precursor such as Boc-D-glutamic acid. The carboxylic acid side chain can be reduced to the corresponding alcohol, which can then be converted to a good leaving group (e.g., a tosylate or mesylate). Subsequent displacement with an azide source, such as sodium azide, would yield the desired product. This proposed pathway is outlined in the workflow diagram below.
Caption: Proposed synthetic workflow for N3-D-Dab(Boc)-OH.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the bioconjugation of an alkyne-containing molecule to N3-D-Dab(Boc)-OH or a peptide containing this residue. The reaction conditions may require optimization depending on the specific substrates.
Materials:
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N3-D-Dab(Boc)-OH or azide-containing peptide
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Alkyne-functionalized molecule (e.g., fluorescent dye, drug molecule)
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Copper(II) sulfate (CuSO₄)
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Sodium ascorbate
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
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Degassed buffer (e.g., phosphate-buffered saline, pH 7.4)
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Organic co-solvent if needed (e.g., DMSO, DMF)
Procedure:
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Preparation of Stock Solutions:
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Prepare a 10 mM stock solution of the azide-containing compound in a suitable solvent (e.g., buffer or DMSO).
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Prepare a 10 mM stock solution of the alkyne-containing molecule in a suitable solvent.
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Prepare a 50 mM stock solution of CuSO₄ in water.
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Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
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Prepare a 50 mM stock solution of THPTA or TBTA in a suitable solvent (water for THPTA, DMSO/t-butanol for TBTA).
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Reaction Setup:
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In a microcentrifuge tube, combine the azide-containing compound (1 equivalent) and the alkyne-containing molecule (1.1-1.5 equivalents).
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Add the copper-ligand premix: combine the CuSO₄ stock solution (0.1 equivalents) and the THPTA/TBTA stock solution (0.5 equivalents) and vortex briefly. Add this premix to the reaction mixture.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1-2 equivalents).
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If necessary, add an organic co-solvent to ensure solubility of all reactants. The final reaction volume should be adjusted with the degassed buffer.
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Reaction and Monitoring:
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Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by TLC, HPLC, or LC-MS.
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Purification:
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Upon completion, the reaction mixture can be purified using appropriate techniques such as reversed-phase HPLC to isolate the desired triazole product.
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Caption: Experimental workflow for a typical CuAAC reaction.
Protocol for Incorporation into Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the incorporation of N3-D-Dab(Boc)-OH into a growing peptide chain using standard Fmoc-based solid-phase peptide synthesis. This protocol is adapted from established procedures for similar unnatural amino acids.
Materials:
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Fmoc-protected amino acid resin (e.g., Rink Amide, Wang)
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N3-D-Dab(Boc)-OH
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Fmoc-protected amino acids
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Coupling reagent (e.g., HBTU, HATU, PyBOP)
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Base (e.g., N,N-Diisopropylethylamine - DIPEA)
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Deprotection solution (20% piperidine in DMF)
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Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
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Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
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Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
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Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.
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Amino Acid Coupling:
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In a separate vial, pre-activate N3-D-Dab(Boc)-OH (3-5 equivalents relative to resin loading) with the coupling reagent (e.g., HBTU, 3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 2-5 minutes.
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Add the activated amino acid solution to the deprotected resin.
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Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
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Monitor the coupling efficiency using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), repeat the coupling step.
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Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents.
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Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.
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Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (including the Boc group on the Dab residue).
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Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and wash with cold ether. The crude peptide can then be purified by reversed-phase HPLC.
Caption: Workflow for the incorporation of N3-D-Dab(Boc)-OH in SPPS.
Spectroscopic Data
Conclusion
N3-D-Dab(Boc)-OH is a powerful and versatile chemical tool for researchers in drug discovery, peptide science, and chemical biology. Its unique structural features allow for its seamless integration into peptide synthesis and subsequent site-specific modification via highly efficient click chemistry. The protocols and data presented in this guide are intended to facilitate the effective use of this valuable building block in the development of innovative molecular probes, targeted therapeutics, and advanced biomaterials. While a definitive synthesis protocol and comprehensive spectroscopic data are yet to be widely published, the information provided herein offers a solid foundation for its application in a research setting.
